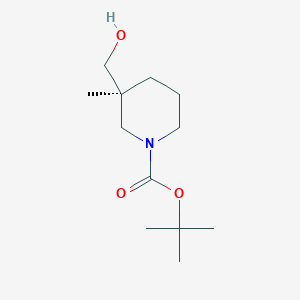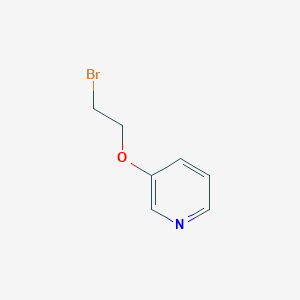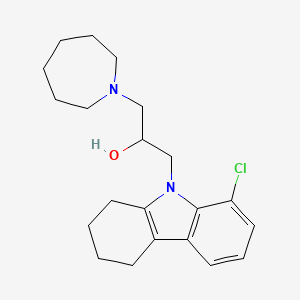![molecular formula C18H16N4OS B2737389 2-(1-Benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol CAS No. 2380033-77-0](/img/structure/B2737389.png)
2-(1-Benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as BTP-2 and is a potent inhibitor of inositol 1,4,5-trisphosphate receptor (IP3R), which is an important calcium channel in cells.
Mecanismo De Acción
BTP-2 binds to the IP3R channel and inhibits its activity by blocking the binding of IP3, which is the natural ligand of the channel. This results in a decrease in the release of calcium ions from the endoplasmic reticulum, which is essential for various cellular processes.
Biochemical and Physiological Effects:
BTP-2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. BTP-2 has also been shown to have neuroprotective effects by reducing the release of calcium ions, which can cause neuronal damage. Additionally, BTP-2 has been shown to have anti-inflammatory effects by inhibiting the release of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTP-2 is its potency and specificity. It has been shown to be a highly potent inhibitor of IP3R, which makes it an ideal tool for studying calcium signaling in cells. However, one of the main limitations of BTP-2 is its solubility. BTP-2 is poorly soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of BTP-2. One potential direction is the development of more potent and specific inhibitors of IP3R. Another direction is the study of the role of calcium signaling in various diseases, including cancer and neurodegenerative diseases. Additionally, the development of new methods for the delivery of BTP-2 to cells could improve its efficacy and reduce its limitations. Overall, BTP-2 has great potential for use in scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of BTP-2 involves several steps, including the reaction of 2-bromo-1-benzothiophene with 4-amino-pyrido[3,4-d]pyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2-chloro-1-(3,4-dimethoxyphenyl)ethanone. The purity and yield of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
BTP-2 has been extensively studied for its potential use in scientific research. One of the main applications of BTP-2 is in the study of calcium signaling in cells. IP3R is an important calcium channel that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. BTP-2 has been shown to inhibit the activity of IP3R, which can be used to study the role of calcium signaling in these cellular processes.
Propiedades
IUPAC Name |
2-(1-benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-18(23,16-8-12-4-2-3-5-15(12)24-16)10-20-17-13-6-7-19-9-14(13)21-11-22-17/h2-9,11,23H,10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQXKLUKNBTBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=CN=C2)(C3=CC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzothiophen-2-yl)-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2737309.png)


![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2737314.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2737318.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one](/img/structure/B2737320.png)
![7-Thia-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2737321.png)

![N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737324.png)

